1,2-Bis(2-chloroethoxy)ethane
Overview
Description
1,2-Bis(2-chloroethoxy)ethane is an organic compound with the molecular formula C₆H₁₂Cl₂O₂. It is also known by other names such as dichlorotriethylene dioxide and triethylene glycol dichloride . This compound is a clear to slightly yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis and industrial applications .
Preparation Methods
1,2-Bis(2-chloroethoxy)ethane can be synthesized through the reaction of triethylene glycol with thionyl chloride in the presence of pyridine as a catalyst . The reaction is typically carried out in a solvent such as benzene, and the mixture is heated to reflux. The thionyl chloride is added dropwise over a period of about three hours . Industrial production methods may vary, but they generally follow similar principles of chlorination of ethylene glycol derivatives.
Chemical Reactions Analysis
1,2-Bis(2-chloroethoxy)ethane primarily undergoes nucleophilic substitution reactions due to the presence of chlorine atoms . Common reagents for these reactions include strong nucleophiles such as sodium hydroxide or potassium hydroxide. The major products formed from these reactions are typically ethers or alcohols, depending on the nucleophile used .
Scientific Research Applications
1,2-Bis(2-chloroethoxy)ethane is used in various scientific research applications. In chemistry, it is utilized as a reagent for the synthesis of complex organic molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceutical compounds . Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloroethoxy)ethane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of new chemical bonds
Comparison with Similar Compounds
1,2-Bis(2-chloroethoxy)ethane is similar to other compounds such as bis(2-chloroethyl) ether and 2-chloroethyl ether . it is unique in its structure, which includes two ethoxy groups connected by an ethane backbone. This structure imparts different chemical properties and reactivity compared to its analogs .
List of Similar Compounds::- Bis(2-chloroethyl) ether
- 2-Chloroethyl ether
- 2-(2-Chloroethoxy)ethanol
- 1,2-Bis(2-iodoethoxy)ethane
Properties
IUPAC Name |
1,2-bis(2-chloroethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYUOJIYYGGHKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-69-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroethyl)-ω-(2-chloroethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8047000 | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Boiling Point |
241.3 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
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Flash Point |
250 °F; 121 °C (OPEN CUP) | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in carbon tetrachloride, In water, 18,900 mg/l @ 20 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
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Density |
1.1974 @ 20 °C/20 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
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Vapor Pressure |
0.06 [mmHg], 0.06 mm Hg @ 20 °C | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
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Impurities |
Acidity as HCl, 0.01% by wt, max | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-26-5 | |
Record name | 1,2-Bis(2-chloroethoxy)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-26-5 | |
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Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Record name | Ethane, 1,2-bis(2-chloroethoxy)- | |
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Record name | 1,2-Bis(2-chloroethoxy)ethane | |
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Record name | 1,2-bis(2-chloroethoxy)ethane | |
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Record name | TRIGLYCOL DICHLORIDE | |
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Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -31.5 °C | |
Record name | 1,2-BIS(2-CHLOROETHOXY)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5400 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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